molecular formula Al2H8O13S3 B12362345 Sulfuric acid, aluminum salt (3:2), hydrate (8CI,9CI)

Sulfuric acid, aluminum salt (3:2), hydrate (8CI,9CI)

Cat. No.: B12362345
M. Wt: 366.2 g/mol
InChI Key: QVKPPHANYQSZFL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as dialuminum trisulfate . This nomenclature reflects its stoichiometric composition: two aluminum ions ($$ \text{Al}^{3+} $$) bonded to three sulfate anions ($$ \text{SO}_4^{2-} $$). The hydration state is denoted separately, as the IUPAC system does not integrate water molecules into the primary name.

The Chemical Abstracts Service (CAS) assigns distinct registry numbers to differentiate hydration states:

  • Anhydrous form : CAS 10043-01-3
  • Octadecahydrate : CAS 7784-31-8
  • Variable hydrate : CAS 17927-65-0 (indicates unspecified water content)

Table 1 summarizes key identifiers:

Property Anhydrous (CAS 10043-01-3) Octadecahydrate (CAS 7784-31-8) Variable Hydrate (CAS 17927-65-0)
Molecular Formula $$ \text{Al}2(\text{SO}4)_3 $$ $$ \text{Al}2(\text{SO}4)3 \cdot 18\text{H}2\text{O} $$ $$ \text{Al}2(\text{SO}4)3 \cdot n\text{H}2\text{O} $$
Molecular Weight (g/mol) 342.15 672.48 Varies by hydration
IUPAC Name Dialuminum trisulfate Dialuminum trisulfate octadecahydrate Dialuminum trisulfate hydrate

Historical Evolution of Chemical Terminology

Historically, this compound was termed "alum" in industrial contexts, a classification derived from its structural similarity to double sulfates of aluminum and alkali metals. The term "cake alum" emerged in the 19th century to describe its use in dye fixation and water purification, emphasizing its solid, crystalline form. By the mid-20th century, regulatory bodies began standardizing names to reflect compositional accuracy. For example, the "3:2" ratio in "sulfuric acid, aluminum salt (3:2)" explicitly defines the molar ratio of aluminum to sulfate ions, eliminating ambiguity present in older terms like "patent alum" .

The transition to systematic naming is evident in the Chemical Abstracts Service adoption of "dialuminum trisulfate" for the anhydrous form, while retaining traditional names like "aluminum sulfate" in non-technical contexts.

Hydration State Variants and Their Designations

Hydration states significantly influence the compound’s physical properties and applications. The octadecahydrate ($$ \text{Al}2(\text{SO}4)3 \cdot 18\text{H}2\text{O} $$) is the most stable hydrated form under standard conditions. Its crystalline structure incorporates 18 water molecules per formula unit, as confirmed by X-ray diffraction studies.

In contrast, the variable hydrate ($$ \text{Al}2(\text{SO}4)3 \cdot n\text{H}2\text{O} $$) encompasses non-stoichiometric forms where $$ n $$ ranges from 14 to 18. These intermediates often arise during industrial synthesis, where partial dehydration occurs during drying processes. Regulatory documents use the CAS 17927-65-0 to designate such mixtures.

Table 2 compares hydration states:

Hydration State Water Molecules ($$ n $$) Stability Typical Use Cases
Anhydrous 0 Hygroscopic Catalyst support
Octadecahydrate 18 High Water treatment
Variable Hydrate 14–18 Moderate Textile mordant

Synonymous Formulations Across Regulatory Frameworks

Regulatory frameworks employ diverse naming conventions, often reflecting regional or industrial preferences:

  • United States Pharmacopeia (USP) : "Aluminum sulfate" (covers anhydrous and hydrated forms).
  • European Chemicals Agency (ECHA) : "Sulfuric acid, aluminum salt (3:2), oct

Properties

Molecular Formula

Al2H8O13S3

Molecular Weight

366.2 g/mol

InChI

InChI=1S/2Al.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2

InChI Key

QVKPPHANYQSZFL-UHFFFAOYSA-N

Canonical SMILES

O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al]

Origin of Product

United States

Preparation Methods

Reaction of Aluminum Hydroxide with Sulfuric Acid

The most direct method involves neutralizing aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The reaction proceeds as follows:
$$
2\text{Al(OH)}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Al}2(\text{SO}4)3 + 6\text{H}_2\text{O}
$$
Procedure :

  • Aluminum hydroxide is suspended in water, and concentrated sulfuric acid (93–98%) is gradually added under stirring.
  • The exothermic reaction raises the temperature to 80–100°C, promoting complete dissolution.
  • The solution is cooled to 20–25°C, allowing crystallization of the hydrate (typically 16–18 H₂O molecules).

Key Parameters :

Parameter Value
H₂SO₄ Concentration 93–98%
Reaction Temperature 80–100°C
Crystallization Temp 20–25°C
Yield 95–98%

This method is favored for high-purity products but requires stringent control over stoichiometry to avoid residual acids.

Metallic Aluminum and Sulfuric Acid

Metallic aluminum reacts directly with sulfuric acid, producing hydrogen gas:
$$
2\text{Al} + 3\text{H}2\text{SO}4 \rightarrow \text{Al}2(\text{SO}4)3 + 3\text{H}2↑
$$
Procedure :

  • Aluminum foil or powder is added to diluted sulfuric acid (20–30%) at 60–70°C.
  • Reaction completion is indicated by cessation of hydrogen evolution.
  • The solution is filtered and evaporated to induce crystallization.

Advantages :

  • Utilizes low-cost metallic waste.
  • Suitable for small-scale production.

Limitations :

  • Slow reaction kinetics require catalysts (e.g., Hg²⁺) for industrial viability.

Industrial Synthesis from Bauxite or Clay

Calcination and Acid Digestion

Bauxite (Al₂O₃·2H₂O) or kaolin clays are calcined at 600–800°C to remove organic impurities and enhance reactivity.

Steps :

  • Calcination : Raw material is heated to convert aluminum oxides to reactive γ-Al₂O₃.
  • Digestion : Calcined material is mixed with 50–70% H₂SO₄ at 90–120°C for 4–6 hours.
  • Filtration : Insoluble residues (e.g., SiO₂) are removed.
  • Crystallization : The filtrate is cooled to 25°C to precipitate Al₂(SO₄)₃·18H₂O.

Industrial Data :

Parameter Value
H₂SO₄ Concentration 50–70%
Digestion Time 4–6 hours
Product Purity 85–90% (clay-derived)

This method is cost-effective but yields lower purity compared to laboratory synthesis.

Enhanced Methods with Catalysts

Nitric Acid-Promoted Synthesis

Patents describe adding 1–3,000 ppm nitric acid (HNO₃) to accelerate the reaction between H₂SO₄ and Al(OH)₃.

Mechanism :
HNO₃ acts as an oxidizing agent, generating NO₂⁺ intermediates that enhance proton activity:
$$
\text{H}2\text{SO}4 + \text{HNO}3 \rightarrow \text{NO}2^+ + \text{HSO}_4^-
$$
Procedure :

  • 50–90% H₂SO₄ is mixed with HNO₃ (10–5,000 ppm).
  • Aluminum hydroxide slurry is added dropwise at 25–50°C.
  • Reaction completes in 1–20 minutes, with temperatures peaking at 70–110°C due to exothermicity.

Benefits :

  • 40–50% reduction in reaction time.
  • Enables use of low-concentration H₂SO₄ (e.g., waste acid from semiconductor plants).

Hydrogen Peroxide-Assisted Reactions

Adding 0.1–5% H₂O₂ further accelerates the synthesis by generating reactive oxygen species.

Conditions :

Parameter Value
H₂O₂ Concentration 0.1–5% (w/w)
Reaction Time 5–10 minutes
Temperature 70–110°C

Outcome :

  • Near-quantitative yields (99%).
  • Reduced energy consumption due to self-heating.

Dehydration and Crystallization Techniques

Controlled Dehydration

Hydrated Al₂(SO₄)₃·18H₂O is dehydrated to lower hydrates (e.g., 14–16 H₂O) for specific applications.

Process :

  • The hydrate is heated progressively from 85°C to 400°C in a rotary dryer.
  • 2–12% excess H₂SO₄ is added to suppress dusting.

Key Data :

Parameter Value
Initial Temperature 85°C
Final Temperature 400°C
Moisture Reduction 18 H₂O → 5 H₂O

This step is critical for producing storage-stable products.

Crystallization Optimization

Crystal size and hydration state are controlled via:

  • Cooling Rate : Slow cooling (0.5°C/min) yields larger crystals.
  • Seed Addition : Seeding with Al₂(SO₄)₃·16H₂O nuclei improves uniformity.

Industrial-Scale Production and Optimization

Energy Efficiency Measures

  • Waste Heat Recovery : Steam from exothermic reactions is reused for digestion.
  • Reactor Design : Continuous stirred-tank reactors (CSTRs) reduce batch times by 30%.

By-Product Management

  • Gypsum (CaSO₄) : Precipitated during clay digestion, reused in cement production.
  • Spent Acid Recycling : Unreacted H₂SO₄ is concentrated and reused.

Quality Control

  • Purity Standards :

    Impurity Maximum Allowable (ppm)
    Fe 50
    Heavy Metals 10
    Insolubles 0.1%
  • Analytical Methods : ICP-OES for metal analysis; gravimetry for sulfate content.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, aluminum salt (3:2), hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Water Treatment

  • Coagulation and Flocculation : Aluminum sulfate is widely used as a coagulant in water treatment processes. When added to water, it hydrolyzes to produce aluminum hydroxide, which aggregates suspended particles into larger flocs that can be easily removed through sedimentation or filtration. This process is critical for purifying drinking water and treating wastewater .
  • Ammonia Reduction : Studies indicate that aluminum sulfate can significantly reduce ammonia levels in agricultural waste, enhancing the effectiveness of waste management practices.

2. Paper Manufacturing

  • Sizing Agent : In the paper industry, aluminum sulfate serves as a sizing agent that improves the paper's resistance to water and ink penetration. This enhances the quality and durability of paper products .

3. Textile Dyeing

  • Dye Fixative : The compound acts as a mordant in textile dyeing processes, facilitating the adherence of dyes to fabric fibers. This application is essential for achieving vibrant and long-lasting colors .

4. Pharmaceuticals

  • Adjuvant in Vaccines : Aluminum sulfate is employed as an adjuvant in vaccine formulations to enhance the immune response. Its ability to stimulate a stronger immune reaction makes it valuable in immunology.
  • Antiperspirants : Due to its astringent properties, aluminum sulfate is commonly found in antiperspirants, helping to reduce perspiration by blocking sweat glands.

Case Studies

Case Study 1: Water Purification Efficiency
A study conducted on municipal water treatment facilities demonstrated that the addition of aluminum sulfate reduced turbidity levels by over 90%, effectively improving water clarity and quality for consumption. This study highlighted the compound's effectiveness as a primary coagulant in large-scale water treatment operations .

Case Study 2: Agricultural Waste Management
Research assessing the impact of aluminum sulfate on poultry litter revealed a reduction of ammonia emissions by up to 83% when compared to untreated litter. This significant decrease not only improves air quality but also enhances nutrient management practices in agriculture.

Mechanism of Action

The primary mechanism by which sulfuric acid, aluminum salt (3:2), hydrate exerts its effects is through its ability to form flocs. When added to water, it hydrolyzes to produce aluminum hydroxide, which then aggregates suspended particles into larger flocs that can be easily removed. This process is essential in water treatment and purification .

Comparison with Similar Compounds

Hydrated Aluminum Sulfates

Different hydration states of aluminum sulfate exhibit distinct physical and chemical properties:

Hydration State Formula Molar Mass (g/mol) Decomposition Temperature (°C) Solubility in Water (g/100 mL) CAS Number
Octadecahydrate Al₂(SO₄)₃·18H₂O 666.42 360–950 86.9 (20°C) 7784-31-8
Hexadecahydrate Al₂(SO₄)₃·16H₂O 630.39 Not reported 31.3 (20°C) 17927-65-0
Tetradecahydrate Al₂(SO₄)₃·14H₂O 594.35 Not reported Not reported 16828-12-9

Key Observations :

  • Higher hydration states (e.g., octadecahydrate) have greater molar mass and solubility but lower thermal stability.
  • Decomposition pathways vary: Octadecahydrate forms α-Al₂O₃ at 1100–1200°C, while lower hydrates may transition through intermediate alumina phases (e.g., η-Al₂O₃) .

Aluminum Sulfate Salts with Different Cations

Aluminum sulfate forms mixed salts (alums) when combined with monovalent cations like sodium (Na⁺) or ammonium (NH₄⁺):

Compound Formula Key Properties Applications Reference
Sodium Aluminum Sulfate NaAl(SO₄)₂·12H₂O Orthorhombic crystals, solubility: 40.9 g/100 mL (20°C) Food additive (E521), baking powder
Ammonium Aluminum Sulfate NH₄Al(SO₄)₂·12H₂O High purity, used in water purification Flame retardants, ceramics
Potassium Aluminum Sulfate KAl(SO₄)₂·12H₂O Common alum, astringent properties Cosmetics, dyeing

Comparison with Aluminum Sulfate Hydrate :

  • Mixed salts have lower aluminum content but improved solubility and stability.
  • Sodium aluminum sulfate (E521) is preferred in food applications due to controlled reactivity .

Other Aluminum Salts

Aluminum Chloride Hydrate (AlCl₃·6H₂O)
  • Formula : AlCl₃·6H₂O
  • Molar mass : 241.43 g/mol
  • Decomposition : Begins at 300°C, forming Al₂O₃ and HCl gas .
  • Applications : Catalysis, wastewater treatment .
Aluminum Phosphate (AlPO₄)
  • Formula : AlPO₄
  • Properties : Insoluble in water, high thermal stability (>1500°C).
  • Applications : Ceramics, catalysts .

Key Differences :

  • Aluminum chloride hydrate is more hygroscopic and acidic than aluminum sulfate hydrates.
  • Aluminum phosphate lacks sulfate ions, making it inert in aqueous environments .

Sulfuric Acid-Derived Catalysts

Compounds like alumina sulfuric acid (ASA) are used as heterogeneous catalysts in organic synthesis. Unlike aluminum sulfate hydrate, ASA is a solid acid prepared by treating alumina with sulfuric acid, offering recyclability and reduced corrosion .

Q & A

Q. How does the pH of aqueous solutions vary with concentration and hydration state?

  • Method : Prepare a 1:20 (w/v) solution and measure pH potentiometrically. The anhydrous form yields pH ~2.9 due to partial hydrolysis: Al3++3H2OAl(OH)3+3H+\text{Al}^{3+} + 3\text{H}_2\text{O} \leftrightarrow \text{Al(OH)}_3 + 3\text{H}^+

    Higher hydration states (e.g., 14–18 H₂O) slightly elevate pH due to reduced Al³+ activity .

Advanced Research Questions

Q. What titration methods quantify free sulfuric acid and aluminum content in mixed anodizing solutions?

  • Method : Perform dual-endpoint titration with 1.0N NaOH:

    • Titrate to pH 3.6 to neutralize free H₂SO₄: H2SO4+2NaOHNa2SO4+2H2O\text{H}_2\text{SO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O}.
    • Continue to pH 8.5 to precipitate Al(OH)₃: Al3++3OHAl(OH)3\text{Al}^{3+} + 3\text{OH}^- \rightarrow \text{Al(OH)}_3. Calculate concentrations: H2SO4(g/L)=VolumeA×9.8\text{H}_2\text{SO}_4 \, (\text{g/L}) = \text{Volume}_A \times 9.8

    Al(g/L)=(VolumeBVolumeA)×1.8\text{Al} \, (\text{g/L}) = (\text{Volume}_B - \text{Volume}_A) \times 1.8

    Use fluoride-compatible probes to avoid interference from dissolved aluminum .

Q. How does hydrolysis under alkaline conditions influence precipitate formation?

  • Method : Add Na₂CO₃ or Na₂S to aqueous Al₂(SO₄)₃ to induce complete hydrolysis: 2Al3++3CO32+3H2O2Al(OH)3+3CO22\text{Al}^{3+} + 3\text{CO}_3^{2-} + 3\text{H}_2\text{O} \rightarrow 2\text{Al(OH)}_3\downarrow + 3\text{CO}_2\uparrow

Monitor reaction kinetics via dynamic light scattering (DLS) to assess particle size evolution. Adjust pH (6.5–10) and temperature (25–80°C) to optimize flocculent Al(OH)₃ yield .

Q. What characterizes double salt formation (e.g., alums) with alkali metals, and how are they validated?

  • Method : Co-crystallize Al₂(SO₄)₃ with K₂SO₄ or Na₂SO₄ in a 1:1 molar ratio. Confirm alum structure (e.g., KAl(SO₄)₂·12H₂O) via XRD and FTIR. Differentiate from simple mixtures by testing ion dissociation in solution (e.g., conductivity vs. stoichiometric predictions) .

Q. How do electrochemical parameters during anodizing affect oxide layer properties?

  • Method : Anodize aluminum in 15% H₂SO₄ at 12–18 V. Vary current density (1.5–3.0 A/dm²) and temperature (20–25°C). Use SEM-EDX to analyze pore density (100–150 pores/µm²) and coating thickness (0.3–2.0 µm). Seal pores via hydrothermal treatment (95°C, 30 min) to enhance corrosion resistance .

Q. How can thermal analysis resolve contradictions in reported hydration states?

  • Method : Conduct differential scanning calorimetry (DSC) to identify endothermic peaks at 64.5°C (loss of 9 H₂O) and 200°C (loss of remaining H₂O). Compare with TGA mass loss (45–50% for tetradecahydrate) to distinguish between Al₂(SO₄)₃·14H₂O and Al₂(SO₄)₃·18H₂O .

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